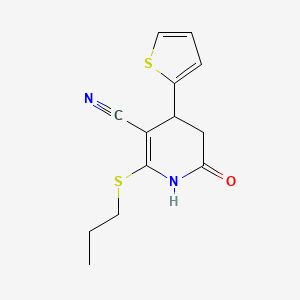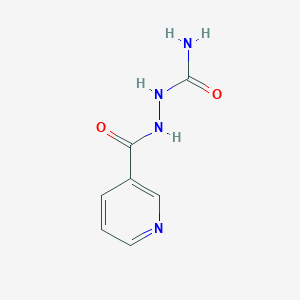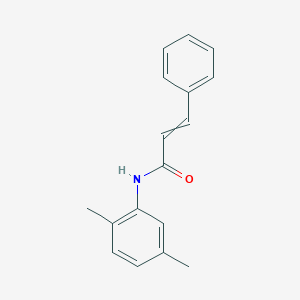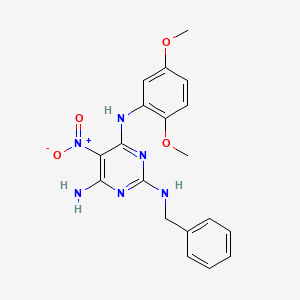![molecular formula C15H17N3O3S B12459546 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a furan-2-ylmethyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine can be synthesized through a multi-step process. One common method involves the initial formation of the furan-2-ylmethyl sulfanyl intermediate, which is then reacted with a nitrophenyl piperazine derivative. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products:
Oxidation: Furanone derivatives.
Reduction: Aminophenyl piperazine derivatives.
Substitution: Various substituted phenyl piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to biological targets. The furan-2-ylmethyl sulfanyl group may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-aminophenyl}piperazine: Similar structure but with an amino group instead of a nitro group.
1-{3-[(Thiophen-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine: Similar structure but with a thiophene ring instead of a furan ring.
1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness: 1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan-2-ylmethyl sulfanyl group distinguishes it from other similar compounds and may contribute to its unique properties in various applications.
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]piperazine |
InChI |
InChI=1S/C15H17N3O3S/c19-18(20)14-4-3-12(17-7-5-16-6-8-17)10-15(14)22-11-13-2-1-9-21-13/h1-4,9-10,16H,5-8,11H2 |
Clé InChI |
BGXTULFBBDSOHP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12459463.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12459470.png)
![3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)](/img/structure/B12459477.png)

![2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12459484.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)



![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)
![4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide](/img/structure/B12459526.png)
![methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459537.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide](/img/structure/B12459544.png)
